molecular formula C12H14ClN3O B11859641 Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans-

Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans-

Cat. No.: B11859641
M. Wt: 251.71 g/mol
InChI Key: FAWNDWMXKAMDGB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: trans-4-(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted pyrrolo[2,3-d]pyrimidine derivatives .

Comparison with Similar Compounds

Uniqueness: trans-4-(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol is unique due to its specific structural features, which confer distinct biological activities. Its ability to act as a multi-targeted kinase inhibitor sets it apart from other similar compounds, making it a valuable tool in medicinal chemistry and drug development .

Biological Activity

Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its antitumor, anti-inflammatory, and antimicrobial activities based on recent research findings.

Chemical Structure and Properties

The compound features a cyclohexanol moiety linked to a pyrrolopyrimidine derivative. The structural formula can be represented as follows:

C12H14ClN3O\text{C}_{12}\text{H}_{14}\text{Cl}\text{N}_3\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrrolopyrimidine derivatives. For instance, derivatives similar to cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans- exhibited moderate cytotoxicity against various cancer cell lines. In vitro assays demonstrated that certain analogues had IC50 values in the micromolar range against ovarian and breast cancer cells, indicating their potential as anticancer agents .

Case Study: Cytotoxicity Evaluation

A specific study evaluated the cytotoxic effects of several pyrrolopyrimidine derivatives using the MTT assay. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)
1Ovarian Cancer15.6
2Breast Cancer22.3
3Non-cancerous Cells>100

This data suggests that while some derivatives are effective against cancer cells, they show reduced toxicity towards non-cancerous cells, which is crucial for therapeutic applications.

Anti-inflammatory Activity

Cyclohexanol derivatives have also shown promise as anti-inflammatory agents. Research indicates that these compounds can inhibit pro-inflammatory cytokines in vitro. For example, a study involving RAW264.7 macrophages demonstrated that certain pyrrolopyrimidine derivatives significantly reduced nitric oxide production upon stimulation with lipopolysaccharides (LPS) .

The anti-inflammatory effects are believed to be mediated through the inhibition of key signaling pathways such as NF-kB and COX-2. Molecular docking studies have provided insights into how these compounds interact with their targets, suggesting a competitive inhibition mechanism .

Antimicrobial Activity

The antimicrobial properties of cyclohexanol derivatives have been investigated against various bacterial strains. One study reported that certain pyrrolopyrimidine derivatives exhibited low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrrolopyrimidine scaffold can enhance antibacterial activity. For instance, the introduction of halogen substituents significantly improved the potency of these compounds against resistant bacterial strains .

Summary of Biological Activities

The biological activities of cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans- can be summarized as follows:

Activity TypeFindings
AntitumorModerate cytotoxicity against cancer cells
Anti-inflammatoryInhibition of cytokines in macrophages
AntimicrobialEffective against S. aureus and E. coli

Properties

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

4-(2-chloropyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol

InChI

InChI=1S/C12H14ClN3O/c13-12-14-7-8-5-6-16(11(8)15-12)9-1-3-10(17)4-2-9/h5-7,9-10,17H,1-4H2

InChI Key

FAWNDWMXKAMDGB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N2C=CC3=CN=C(N=C32)Cl)O

Origin of Product

United States

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